molecular formula C10H14O4 B1266542 Ethyl oxo(2-oxocyclohexyl)acetate CAS No. 5396-14-5

Ethyl oxo(2-oxocyclohexyl)acetate

Cat. No. B1266542
CAS RN: 5396-14-5
M. Wt: 198.22 g/mol
InChI Key: SIQOFNOENHOIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08288425B2

Procedure details

A solution of sodium (1.75 g) in ethanol (100 ml) was treated with a mixture of diethyl oxalate (9.41 ml) and cyclohexanone (7.18 ml). The mixture was heated to 60° C. for 5 hours then cooled and then evaporated to yield oxo-(2-oxo-cyclohexyl)-acetic acid ethyl ester as a brown foam (16.635 g). LC-MS (METHOD B): RT 3.10 minutes; 197 (M−H)−.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
9.41 mL
Type
reactant
Reaction Step One
Quantity
7.18 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:9][CH2:10][CH3:11])(=[O:8])[C:3]([O:5]CC)=O.[C:12]1(=[O:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>C(O)C>[CH2:10]([O:9][C:2](=[O:8])[C:3](=[O:5])[CH:13]1[CH2:14][CH2:15][CH2:16][CH2:17][C:12]1=[O:18])[CH3:11] |^1:0|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
[Na]
Name
Quantity
9.41 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
7.18 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C1C(CCCC1)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.635 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.